5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine
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Overview
Description
5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine is a heterocyclic compound that features both furan and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine typically involves multi-step organic reactions. One common method includes the reaction of 5-methyl-2-furfurylamine with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-furfurylamine: Shares the furan ring but lacks the pyrazole moiety.
2H-pyrazol-3-ylamine: Contains the pyrazole ring but not the furan ring.
Uniqueness
What sets 5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine apart is its combination of both furan and pyrazole rings, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
5-methyl-2-[(5-methylfuran-2-yl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-5-10(11)13(12-7)6-9-4-3-8(2)14-9/h3-5H,6,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWQLQFDALLEOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2C(=CC(=N2)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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